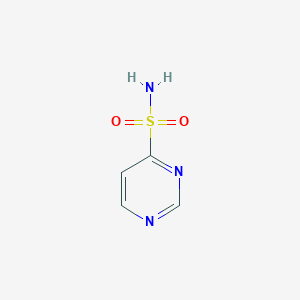![molecular formula C19H25NO2 B13574744 N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide is a compound that features a unique structure combining an adamantane moiety with a methoxybenzamide group Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the methoxybenzamide group adds functional versatility
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2-methoxybenzamide typically involves the reaction of adamantan-1-ylmethylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and in-line purification systems would be essential to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-[(adamantan-1-yl)methyl]-2-hydroxybenzamide.
Reduction: Formation of N-[(adamantan-1-yl)methyl]-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
作用機序
The mechanism of action of N-[(adamantan-1-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain receptors or enzymes. The methoxybenzamide group can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s activity. The exact pathways and targets depend on the specific application, such as inhibition of viral replication or modulation of enzyme activity .
類似化合物との比較
Similar Compounds
N-(adamantan-1-yl)benzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-methoxybenzamide: Lacks the adamantane moiety, leading to reduced stability and rigidity.
N-[(adamantan-1-yl)methyl]-4-methoxybenzamide: Similar structure but with the methoxy group in a different position, affecting its reactivity and binding properties.
Uniqueness
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide is unique due to the combination of the adamantane and methoxybenzamide groups, which confer both stability and functional versatility. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C19H25NO2 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
N-(1-adamantylmethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)18(21)20-12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
InChIキー |
SDDFRRUVKINZFF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)NCC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


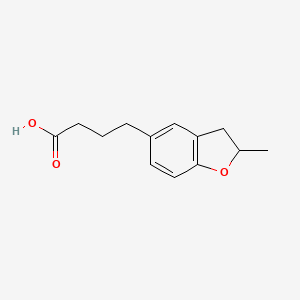


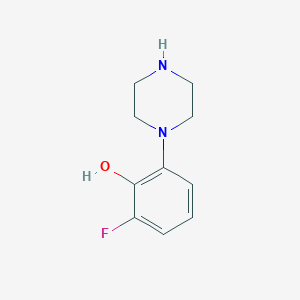
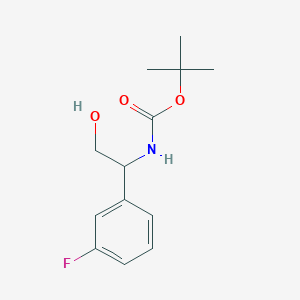
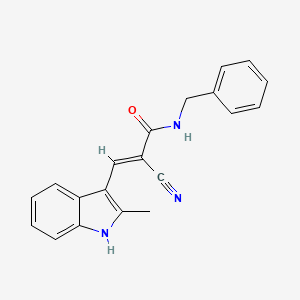
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
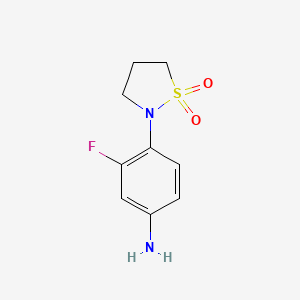
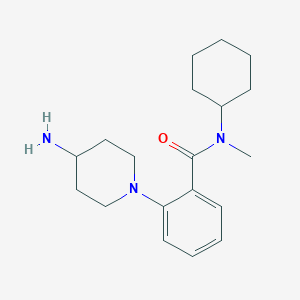

![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
